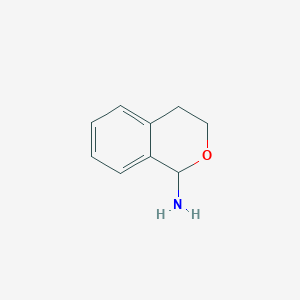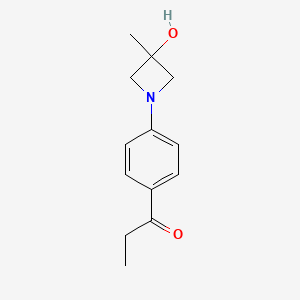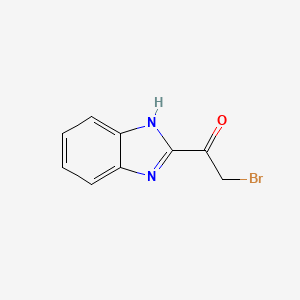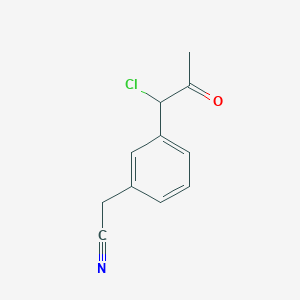
1-Amino-3,4-dihydro-1H-2-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3,4-dihydro-1H-2-benzopyran is an organic compound with a unique structure that includes a benzopyran ring system. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Amino-3,4-dihydro-1H-2-benzopyran can be synthesized through various methods. One common approach involves the reduction of 1-nitro-3,4-dihydro-1H-2-benzopyran using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 3,4-dihydro-1H-2-benzopyran-1-one with ammonia or an amine source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups attached to the benzopyran ring .
Wissenschaftliche Forschungsanwendungen
1-Amino-3,4-dihydro-1H-2-benzopyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-Amino-3,4-dihydro-1H-2-benzopyran exerts its effects involves interactions with various molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The specific pathways involved depend on the functional groups present on the benzopyran ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Amino-3,4-dihydro-1H-quinolin-2-one: This compound is structurally similar and exhibits similar chemical properties.
4-Hydroxy-2-quinolones: These compounds share a similar core structure and have comparable biological activities.
Uniqueness
1-Amino-3,4-dihydro-1H-2-benzopyran is unique due to its specific substitution pattern and the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
3,4-dihydro-1H-isochromen-1-amine |
InChI |
InChI=1S/C9H11NO/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9H,5-6,10H2 |
InChI-Schlüssel |
TUKXIVQGQKWMPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14062520.png)











